molecular formula C14H17N3O4 B2569326 2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-50-4

2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2569326
CAS No.: 886913-50-4
M. Wt: 291.307
InChI Key: BTMQFUFJDSRHLZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core, a 2-hydroxy group, a 9-methyl substituent, and a 3-methoxypropyl carboxamide side chain.

Properties

IUPAC Name

2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-5-3-7-17-11(9)16-13(19)10(14(17)20)12(18)15-6-4-8-21-2/h3,5,7,19H,4,6,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMQFUFJDSRHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential applications in pharmacology, particularly in anti-inflammatory, anticancer, and antimicrobial domains. The structural complexity of this compound allows for various modifications that can enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 302.33 g/mol. Its structure features a pyridine ring fused with a pyrimidine moiety, incorporating a carboxamide functional group and a methoxypropyl substituent. This unique configuration contributes to its distinct chemical behavior and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies indicate that the compound exhibits significant inhibitory activity against COX-2, with reported IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable anti-inflammatory properties. In vitro assays have demonstrated that this compound effectively suppresses the production of prostaglandin E2_2 (PGE2_2) by inhibiting COX enzymes .

CompoundIC50_{50} (μM)Comparison
This compound0.04 ± 0.01Similar to celecoxib
Celecoxib0.04 ± 0.01Standard control

2. Anticancer Activity

The compound has shown promising results against various cancer cell lines. Studies have reported its effectiveness against HeLa (cervical adenocarcinoma) cells with low cytotoxicity towards normal liver cells . The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.

Cell LineIC50_{50} (μM)Remarks
HeLa10Effective with low toxicity to normal cells
Chang Liver Cells>20Low cytotoxicity observed

3. Antimicrobial Activity

Preliminary evaluations suggest that the compound possesses antimicrobial properties as well. It has been noted for its activity against various bacterial strains, indicating potential for development into therapeutic agents for infectious diseases .

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in edema similar to indomethacin, a widely used anti-inflammatory drug . The effective dose (ED50_{50}) was calculated at approximately 9.17 μM.

Case Study 2: Anticancer Efficacy
Another study highlighted the effectiveness of this compound against prostate adenocarcinoma (PC3) cell lines, where it exhibited moderate cytotoxicity while sparing normal cell lines . This selectivity is crucial for minimizing side effects during treatment.

Scientific Research Applications

The compound 2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide represents a significant area of interest in medicinal chemistry due to its potential applications in various therapeutic contexts. This article will explore its scientific research applications, supported by data tables and documented case studies.

Basic Information

  • Molecular Formula : C17H20N4O3
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 904824-97-1

Structure

The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the hydroxy and carboxamide functional groups enhances its potential for interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to pyrido[1,2-a]pyrimidine derivatives. For instance, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has shown promise against viruses such as the West Nile Virus and Dengue Virus. The compound demonstrated low cytotoxicity while exhibiting significant antiviral activity, making it a candidate for further research in antiviral therapies .

Anticancer Properties

Pyrido[1,2-a]pyrimidine derivatives are also being investigated for their anticancer potential. Research indicates that modifications to the pyrimidine structure can lead to enhanced potency against various cancer cell lines. The specific compound may exhibit similar properties, warranting investigation into its effects on tumor growth and cell proliferation.

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors. Studies have shown that certain pyrido[1,2-a]pyrimidines can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeCompound NameTarget Pathogen/Cell TypeObservations
AntiviralN-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamideWest Nile VirusHigh antiviral activity; low cytotoxicity
AnticancerVarious Pyrido[1,2-a]pyrimidinesCancer Cell LinesPotential inhibition of tumor growth
Enzyme InhibitionRelated Pyrido[1,2-a]pyrimidinesVarious Metabolic EnzymesInhibition observed in preliminary studies

Case Study 1: Antiviral Screening

A study conducted on N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide revealed its efficacy against the West Nile Virus through in vitro assays. The compound was tested against various viral strains and showed promising results with minimal cytotoxic effects on human cells .

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of pyrido[1,2-a]pyrimidines, derivatives were synthesized and tested against breast and prostate cancer cell lines. Preliminary results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Functional Groups ChemSpider ID/RN
Target Compound C₁₆H₁₈N₃O₄ 316.33* 2-hydroxy, 9-methyl, 3-methoxypropylamide Hydroxy, carboxamide, pyrido-pyrimidine Not provided
Compound from C₂₅H₂₆N₄O₃S₂ 494.63 Thioxo-thiazolidinone, 4-methylbenzyl Thioxo, carboxamide, pyrido-pyrimidine 4797846
Rip-D () C₁₆H₁₇NO₄ 287.31 3,4-Dimethoxyphenethyl, 2-hydroxybenzamide Benzamide, hydroxy Not provided
Compound 3a () C₂₇H₃₁N₇O₃ 513.59 Acrylamide, methylpiperazine, pyrimido-pyrimidinone Acrylamide, pyrimido-pyrimidine Not provided
Compound from C₂₃H₂₅N₅O₃ 427.48 2-Phenylethyl, pyrrolo-pyrimidine Carboxamide, pyrrolo-pyrimidine Not provided

*Estimated based on standard atomic weights.

Structural and Functional Differences

  • Core Heterocycle: The target compound features a pyrido[1,2-a]pyrimidine core, whereas analogs include thiazolidinone (), benzamide (), pyrimido-pyrimidinone (), and pyrrolo-pyrimidine () systems. These differences influence rigidity, planarity, and interaction with biological targets.
  • Substituents: The 3-methoxypropyl carboxamide in the target compound enhances hydrophilicity compared to the 4-methylbenzyl group in , which increases lipophilicity.
  • Sulfur vs.

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